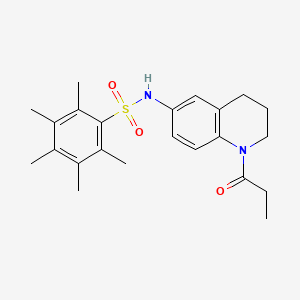amino}acetamide CAS No. 1147389-60-3](/img/structure/B2596733.png)
N-(1-cyanocycloheptyl)-2-{[(2,3-dichlorophenyl)methyl](methyl)amino}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocycloheptyl)-2-{[(2,3-dichlorophenyl)methyl](methyl)amino}acetamide, also known as JNJ-31001074, is a novel small molecule inhibitor of the protein kinase CK1δ. CK1δ is a serine/threonine kinase that plays a crucial role in the regulation of various cellular processes, including circadian rhythm, cell cycle progression, and DNA damage response. JNJ-31001074 has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
N-(1-cyanocycloheptyl)-2-{[(2,3-dichlorophenyl)methyl](methyl)amino}acetamide is a selective inhibitor of CK1δ, which plays a crucial role in the regulation of various cellular processes. CK1δ is involved in the phosphorylation of various proteins, including p53, PER2, and β-catenin. The inhibition of CK1δ by this compound leads to the dysregulation of these pathways, resulting in the inhibition of cell growth and the induction of apoptosis in cancer cells. In Alzheimer's disease, the inhibition of CK1δ by this compound leads to the reduction of amyloid-beta plaques in the brain, which are a hallmark of the disease. In Parkinson's disease, the inhibition of CK1δ by this compound leads to the protection of dopaminergic neurons, which are lost in the disease.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in preclinical models. In cancer, this compound has been shown to inhibit the activity of CK1δ, leading to the dysregulation of various cellular pathways, including the cell cycle, apoptosis, and DNA damage response. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons, which are lost in the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanocycloheptyl)-2-{[(2,3-dichlorophenyl)methyl](methyl)amino}acetamide has several advantages for lab experiments, including its selectivity for CK1δ, its potency, and its ability to penetrate the blood-brain barrier. However, this compound also has some limitations, including its complex synthesis route, its low solubility, and its potential toxicity in vivo.
Direcciones Futuras
There are several future directions for the research on N-(1-cyanocycloheptyl)-2-{[(2,3-dichlorophenyl)methyl](methyl)amino}acetamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to optimize its synthesis route to improve its yield and purity. Additionally, further studies are needed to investigate its potential toxicity in vivo and its pharmacokinetic properties. Finally, the development of more potent and selective inhibitors of CK1δ may lead to the discovery of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of N-(1-cyanocycloheptyl)-2-{[(2,3-dichlorophenyl)methyl](methyl)amino}acetamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthesis route is complex and involves the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it has been described in detail in the literature.
Aplicaciones Científicas De Investigación
N-(1-cyanocycloheptyl)-2-{[(2,3-dichlorophenyl)methyl](methyl)amino}acetamide has been extensively studied in preclinical models, and the results have shown its potential as a therapeutic agent for various diseases. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In Parkinson's disease, this compound has been shown to improve motor function and reduce the loss of dopaminergic neurons.
Propiedades
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[(2,3-dichlorophenyl)methyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2N3O/c1-23(11-14-7-6-8-15(19)17(14)20)12-16(24)22-18(13-21)9-4-2-3-5-10-18/h6-8H,2-5,9-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMISZQCHYFTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C(=CC=C1)Cl)Cl)CC(=O)NC2(CCCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


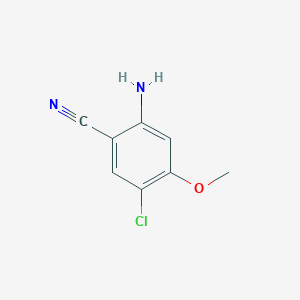
![1-(2,4-Difluorophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B2596654.png)
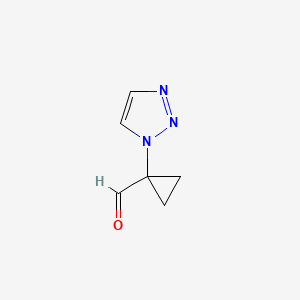
![6-isobutyl-3-{[4-(3-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2596661.png)

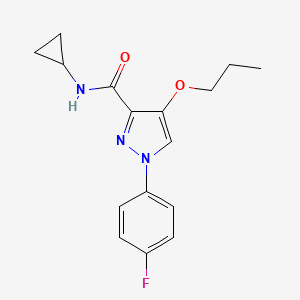
![4-[2-[[2-[[4-(1,3-Benzodioxol-5-yl)-2-thiazolyl]amino]-2-oxoethyl]thio]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2596667.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2596668.png)
![N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide](/img/structure/B2596669.png)

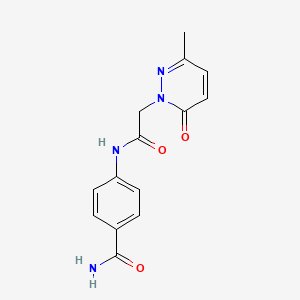
![1-tert-butyl-N-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2596672.png)
